1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 4-bromophenylsulfonyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., FeBr3, AlCl3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and molecular interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain a pyrrolidine ring and have similar biological activities.
Imidazo[1,2-a]pyridine analogues: These compounds have a similar core structure and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8BrIN2O2S |
---|---|
Molecular Weight |
463.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-iodopyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-9-1-3-10(4-2-9)20(18,19)17-8-12(15)11-5-6-16-7-13(11)17/h1-8H |
InChI Key |
WZTJIXWWEXXEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C=C(C3=C2C=NC=C3)I)Br |
Origin of Product |
United States |
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